molecular formula C17H18N2O4 B2519621 ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate CAS No. 303146-54-5

ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate

Cat. No.: B2519621
CAS No.: 303146-54-5
M. Wt: 314.341
InChI Key: ONBGZROIRVECGC-QPJJXVBHSA-N
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Description

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate is a chemical compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol This compound is characterized by its pyridazine ring structure, which is substituted with a methoxystyryl group and an ethyl acetate moiety

Preparation Methods

The synthesis of ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable pyridazine derivative under basic conditions to form the styryl-pyridazine intermediate. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[3-(4-hydroxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    Ethyl 2-[3-(4-chlorostyryl)-6-oxo-1(6H)-pyridazinyl]acetate: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

    Ethyl 2-[3-(4-nitrostyryl)-6-oxo-1(6H)-pyridazinyl]acetate:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-17(21)12-19-16(20)11-8-14(18-19)7-4-13-5-9-15(22-2)10-6-13/h4-11H,3,12H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBGZROIRVECGC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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